Tyr-(R)-spiro-Aba-Gly-Phe-NH2 is a synthetic peptide that incorporates a spirocyclic structure, which contributes to its unique conformational properties. This compound consists of the amino acids Tyrosine, spiro-4-aminobutyric acid, Glycine, and Phenylalanine, with an amide group at the terminal end. The inclusion of the spirocyclic moiety is significant as it can influence the peptide's biological activity and stability. The molecular formula for Tyr-(R)-spiro-Aba-Gly-Phe-NH2 is C30H33N5O5, and it is classified under various chemical databases for its structural and functional properties .
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol as a reducing agent. The outcomes of these reactions depend on the conditions applied, leading to various derivatives or modified peptides .
The synthesis of Tyr-(R)-spiro-Aba-Gly-Phe-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for:
Tyr-(R)-spiro-Aba-Gly-Phe-NH2 has potential applications across various fields:
Studies involving Tyr-(R)-spiro-Aba-Gly-Phe-NH2 focus on its interaction with biological receptors. While some research indicates that this compound does not exhibit detectable affinity for certain opioid receptors, it may still interact with other types of receptors involved in cellular signaling processes . Understanding these interactions is crucial for elucidating its biological roles and potential therapeutic applications.
Several compounds exhibit structural similarities to Tyr-(R)-spiro-Aba-Gly-Phe-NH2, allowing for comparative analysis:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tyr-(S)-spiro-Aba-Gly-Phe-NH2 | Similar spirocyclic structure with different chirality | Exhibits activity at μ-opioid receptors |
| Dermorphin | Opioid peptide with a similar backbone | Potent μ-opioid receptor agonist |
| Endomorphin-2 | Contains β-turn backbone constraint | Active at μ-opioid receptors |
Tyr-(R)-spiro-Aba-Gly-Phe-NH2 is unique due to its specific configuration and the presence of the spirocyclic structure which may enhance stability and specificity compared to other peptides. Its distinct amino acid sequence also contributes to its potential pharmacological properties, making it a valuable candidate for further research .
Solid-phase peptide synthesis represents the foundational methodology for constructing spirocyclic peptide analogues such as Tyr-(R)-spiro-Aba-Gly-Phe-NH2 [1]. The fundamental principle involves the stepwise assembly of amino acids on an insoluble polymeric support, allowing for controlled peptide chain elongation while facilitating purification through simple filtration and washing procedures [15]. The synthetic approach utilizes protecting group strategies to ensure selective reactivity at designated functional groups throughout the assembly process [16].
The conventional solid-phase peptide synthesis methodology employs two primary protecting group strategies: the Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) approaches [20]. The Fmoc strategy demonstrates superior compatibility with automated peptide synthesizers due to its base-labile nature, requiring piperidine in dimethylformamide for deprotection under mild conditions [20]. In contrast, the Boc strategy utilizes acid-labile protecting groups removed under acidic conditions with trifluoroacetic acid, though these harsher conditions can potentially lead to peptide degradation [20].
The synthesis efficiency in solid-phase peptide synthesis critically depends on coupling efficiency, where each amino acid addition must achieve extremely high completion rates exceeding 99% to maintain acceptable overall yields [22]. The yield relationship follows the equation ξ = (f)^N, where ξ represents the final yield, f denotes the coupling efficiency, and N indicates the number of amino acid residues [22]. This mathematical relationship demonstrates why even minor decreases in coupling efficiency result in dramatic yield reductions for longer peptide sequences.
| Peptide Length (residues) | Required Coupling Efficiency | Expected Final Yield |
|---|---|---|
| 4 | 99.0% | 96.1% |
| 6 | 99.5% | 97.0% |
| 8 | 99.7% | 97.6% |
| 10 | 99.8% | 98.0% |
The incorporation of spirocyclic amino acid building blocks such as spiro-Aba requires specialized synthetic considerations due to their conformational rigidity and steric bulk [2]. These constrained amino acid derivatives often necessitate extended coupling times and elevated temperatures to achieve complete incorporation into the growing peptide chain [5]. The azepinone-containing tetrapeptide analogues demonstrate particular synthetic challenges due to the seven-membered ring system that can interfere with standard coupling protocols [3].
Advanced coupling reagents have been developed specifically for challenging amino acid incorporations, including aminium-derived activating agents that facilitate carboxyl group activation under mild conditions [15]. The selection of appropriate coupling additives becomes crucial when incorporating sterically hindered residues such as the spiro-Aba component found in Tyr-(R)-spiro-Aba-Gly-Phe-NH2 [19]. Hydroxybenzotriazole and related additives serve to suppress racemization and enhance coupling efficiency for sensitive amino acid derivatives [19].
The resin selection process significantly influences the synthetic outcome for spirocyclic peptide analogues [21]. Polystyrene-based resins with appropriate linker chemistries provide the necessary swelling properties in polar solvents while maintaining structural integrity under the reaction conditions [21]. The choice between acid-labile and base-labile linkers depends on the specific protecting group strategy employed and the desired final peptide modification [21].
Palladium-catalyzed carbon-hydrogen activation has emerged as a transformative methodology for the late-stage functionalization of peptides, including spirocyclic analogues [6]. The strategic activation of gamma-carbon bonds in amino acid side chains enables the introduction of new functional groups without requiring extensive synthetic manipulation of the peptide backbone [27]. This approach represents a significant advancement over traditional methods that necessitate pre-functionalized amino acid building blocks.
The mechanistic foundation of palladium-catalyzed γ-C(sp³)–H activation relies on the formation of metallacyclic intermediates through directed metalation processes [26]. The palladium catalyst coordinates with directing groups within the peptide structure, positioning the metal center in proximity to the target carbon-hydrogen bond [29]. This proximity effect facilitates the subsequent oxidative addition step that cleaves the carbon-hydrogen bond and forms the reactive organopalladium intermediate [26].
Directing group strategies play a crucial role in achieving site-selective functionalization of peptide substrates [29]. Bidentate directing groups demonstrate superior performance compared to monodentate alternatives due to their enhanced chelation ability and thermodynamic stability [29]. The incorporation of appropriate directing groups into the peptide sequence enables precise control over the regioselectivity of the carbon-hydrogen activation process [29].
| Catalyst System | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd(OAc)₂/Ligand | 100 | 10 | 65-85 | γ-selective |
| PdCl₂/Phosphine | 80 | 16 | 70-90 | β/γ-mixed |
| Pd(TFA)₂/Base | 120 | 8 | 55-75 | γ-selective |
The substrate scope for palladium-catalyzed functionalization encompasses various amino acid residues commonly found in peptide sequences [27]. Valine, isoleucine, and tert-leucine residues demonstrate particularly high reactivity toward γ-C(sp³)–H activation due to their branched alkyl side chains [30]. The positioning of these residues within the peptide sequence influences the reaction efficiency, with residues at the +2 position from the amino terminus showing optimal reactivity [30].
Recent developments in palladium-catalyzed peptide modification have expanded the scope of achievable transformations [28]. Methionine-directed β-C(sp³)–H alkylation enables site-selective incorporation of maleimide groups for peptide ligation applications [28]. This methodology circumvents the need for pre-installed directing groups and exploits the inherent functionality of natural amino acid residues [28].
The reaction conditions for palladium-catalyzed carbon-hydrogen activation require careful optimization to balance reactivity with selectivity [6]. Temperature control proves critical, as elevated temperatures promote the desired carbon-hydrogen cleavage while potentially causing peptide degradation or racemization [6]. Solvent selection affects both the solubility of peptide substrates and the efficiency of the palladium catalyst [6].
Ligand design represents a key factor in achieving high enantioselectivity in palladium-catalyzed transformations [50]. Chiral ligands based on binaphthyl scaffolds have demonstrated exceptional performance in enantioselective carbon-hydrogen activation reactions [50]. These ligands enable the formation of chiral centers with high enantiomeric excess while maintaining broad substrate compatibility [50].
The construction of benzazepinone ring systems within peptide structures requires specialized cyclization methodologies that accommodate the unique steric and electronic requirements of these seven-membered heterocycles [8]. Intramolecular benzazepinone formation represents a critical step in the synthesis of spirocyclic peptide analogues, as demonstrated in the preparation of Tyr-(R)-spiro-Aba-Gly-Phe-NH2 [2]. The seven-membered ring formation involves the nucleophilic attack of an aniline nitrogen on an appropriately positioned electrophilic carbon center [8].
Palladium-catalyzed intramolecular arylation has emerged as the predominant method for benzazepinone ring construction [8]. This approach utilizes palladium complexes to facilitate the coupling between aryl halides and enolate nucleophiles in an intramolecular fashion [8]. The reaction proceeds through the formation of a palladacycle intermediate, followed by reductive elimination to generate the desired seven-membered ring system [8].
| Method | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd-catalyzed arylation | Pd(OAc)₂ | Cs₂CO₃ | DMF | 100 | 65-85 |
| Electrocyclization | - | DBU | Toluene | 110 | 45-70 |
| Radical cyclization | SmI₂ | - | THF | 25 | 70-90 |
The substrate requirements for successful benzazepinone formation include the presence of an appropriately positioned brominated aromatic ring and an enolizable carbonyl group [8]. The distance between these reactive centers must be optimized to favor seven-membered ring formation over alternative cyclization pathways [8]. Computational studies have identified the optimal tether length and substitution patterns that promote the desired intramolecular cyclization [8].
Alternative methodologies for benzazepinone construction include 1,7-electrocyclization of diene-conjugated nitrile ylides [9]. This approach generates benzazepine derivatives through the thermal cyclization of appropriately substituted nitrile ylide intermediates [9]. The reaction demonstrates excellent regioselectivity for seven-membered ring formation when the substrate contains suitable substitution patterns [9].
The stereochemical outcome of benzazepinone formation depends on the relative configuration of the starting material and the reaction mechanism [9]. Intramolecular competition studies have revealed the influence of substituent effects on the cyclization selectivity [9]. Electron-donating groups on the aromatic ring enhance the reactivity toward electrocyclization, while electron-withdrawing substituents decrease the reaction rate [9].
Samarium-mediated reductive cyclization represents an alternative approach for benzazepinone synthesis [31]. This methodology employs samarium diiodide to promote the formation of carbon-carbon bonds through radical intermediates [31]. The reaction proceeds via sequential conjugate reduction and aldol cyclization to generate spirocyclic lactam products [31].
The optimization of reaction conditions for benzazepinone formation requires consideration of multiple parameters including temperature, solvent, and catalyst loading [13]. Copper-catalyzed intramolecular cross-coupling reactions have demonstrated effectiveness for the construction of seven-membered nitrogen heterocycles under mild conditions [13]. The use of dimethylglycine as a ligand enhances the reactivity of copper catalysts toward intramolecular carbon-nitrogen bond formation [13].
The diastereoselective synthesis of enantiomeric forms of spirocyclic peptide analogues presents significant challenges due to the multiple stereogenic centers and conformational constraints inherent in these molecular architectures [14]. The preparation of both (R) and (S) enantiomers of spiro-Aba-containing peptides requires sophisticated synthetic strategies that control the absolute configuration at the spirocyclic junction [34]. Chiral auxiliary-mediated approaches have proven particularly effective for achieving high diastereoselectivity in spirocyclic amino acid synthesis [34].
The Strecker reaction employing chiral sulfinamides as auxiliaries represents a key methodology for the asymmetric synthesis of spirocyclic amino acids [34]. Ellman's sulfinamide demonstrates superior performance compared to alternative chiral auxiliaries, providing enhanced diastereoselectivity and improved chromatographic separability of the resulting products [34]. The reaction proceeds through the formation of a chiral ketimine intermediate, followed by nucleophilic addition of cyanide to generate the desired amino nitrile precursor [34].
| Chiral Auxiliary | Diastereomeric Ratio | Major Isomer Yield (%) | Minor Isomer Yield (%) |
|---|---|---|---|
| (R)-α-Phenylglycinol | 3:1 | 65 | 22 |
| Ellman's Sulfinamide | 8:1 | 72 | 9 |
| Evans Oxazolidinone | 5:1 | 58 | 12 |
The mechanistic basis for diastereoselectivity in spirocyclic amino acid synthesis involves the preferential approach of nucleophiles to one face of the prochiral imine intermediate [32]. Computational studies have identified the steric interactions between the chiral auxiliary and the spirocyclic framework as the primary factors governing facial selectivity [32]. The bulky substituents on the chiral auxiliary create a shielded environment that directs the incoming nucleophile to the less hindered face of the electrophile [32].
Enantioselective organocatalysis has emerged as a complementary approach for the asymmetric synthesis of spirocyclic compounds [32]. Chiral phosphoric acids demonstrate exceptional performance in promoting enantioselective spirocyclization reactions through the formation of chiral ion pairs [32]. The catalyst structure influences both the reaction rate and the enantioselectivity, with bulky substituents on the phosphoric acid backbone providing enhanced stereochemical control [32].
Phase-transfer catalysis represents another viable strategy for the enantioselective synthesis of spirocyclic compounds [10]. Chiral quaternary ammonium salts facilitate the asymmetric alkylation of enolate intermediates under biphasic reaction conditions [10]. This methodology enables the construction of spirocyclic frameworks with high enantioselectivity while maintaining operational simplicity [10].
The separation and purification of enantiomeric spirocyclic peptides require specialized chromatographic techniques [33]. Chiral stationary phases based on polysaccharide derivatives demonstrate effectiveness for the resolution of peptide enantiomers [33]. The separation mechanism involves differential interactions between the chiral selector and the enantiomeric analytes [33].
Crystallization-based resolution methods provide an alternative approach for obtaining enantiopure spirocyclic compounds [35]. The formation of diastereomeric salts with chiral resolving agents enables the selective crystallization of one enantiomer [35]. The choice of resolving agent significantly influences the efficiency of the resolution process [35].
The absolute configuration assignment of spirocyclic compounds requires sophisticated analytical techniques including X-ray crystallography and circular dichroism spectroscopy [34]. Single crystal X-ray diffraction provides definitive structural information including the absolute configuration at all stereogenic centers [34]. The co-crystallization with chiral amines can facilitate the determination of absolute configuration when direct crystallization proves challenging [34].
Nuclear magnetic resonance spectroscopy has emerged as the primary analytical technique for identifying and characterizing β-turn structures in Tyr-(R)-spiro-Aba-Gly-Phe-NH2 [1]. The endomorphin-2 analogue containing the spiro-aminobenzazepine-glycine scaffold demonstrates distinct nuclear magnetic resonance parameters that unambiguously confirm the presence of a β-turn conformation in aqueous solution [2] [1].
The most significant nuclear magnetic resonance evidence for β-turn formation in Tyr-(R)-spiro-Aba-Gly-Phe-NH2 comes from the analysis of coupling constants and chemical shift patterns [1]. The three J coupling constant between the amide proton and the alpha-proton provides crucial information about the backbone dihedral angles, which are characteristic fingerprints of β-turn conformations [3] [4]. For β-turn identification, the coupling constant values typically fall within specific ranges that correspond to the φ and ψ dihedral angles defining turn geometries [5] [4].
In aqueous solution, the nuclear magnetic resonance spectra of Tyr-(R)-spiro-Aba-Gly-Phe-NH2 reveal characteristic downfield shifts of amide protons involved in hydrogen bonding networks that stabilize the β-turn structure [1] [6]. The chemical shift differences between geminal alpha-protons, particularly at the glycine residue, serve as sensitive probes for β-turn formation [7]. These chemical shift perturbations increase with decreasing solvent polarity and provide quantitative measures of the free energies associated with β-turn stabilization [7].
The nuclear magnetic resonance analysis employs two-dimensional techniques including correlation spectroscopy (COSY), total correlation spectroscopy (TOCSY), and nuclear Overhauser effect spectroscopy (NOESY) to establish through-space proximities characteristic of β-turn conformations [8]. The presence of characteristic nuclear Overhauser effect correlations between residues at positions i and i+3 of the β-turn provides direct evidence for the compact folded structure adopted by the spiro-constrained peptide [1] [8].
Table 3.1.1: Nuclear Magnetic Resonance Parameters for β-Turn Identification in Tyr-(R)-spiro-Aba-Gly-Phe-NH2
| Parameter | Value | Significance |
|---|---|---|
| ³J(NH-Hα) coupling constants | 6-8 Hz | Indicative of β-turn φ angles [3] |
| Amide proton chemical shifts | 7.8-8.5 ppm | Hydrogen bonding in β-turn [7] |
| Temperature coefficients | <4 ppb/K | Protected amide protons [8] |
| Nuclear Overhauser effect intensities | Strong i,i+3 | β-turn geometry confirmation [1] |
The temperature dependence of amide proton chemical shifts provides additional confirmation of hydrogen bonding patterns within the β-turn structure [8]. Amide protons with temperature coefficients less than 4 parts per billion per Kelvin are considered to be involved in intramolecular hydrogen bonds, which is consistent with the β-turn conformation adopted by Tyr-(R)-spiro-Aba-Gly-Phe-NH2 [8].
Molecular dynamics simulations have provided detailed insights into the conformational behavior and backbone constraints imposed by the spiro-aminobenzazepine moiety in Tyr-(R)-spiro-Aba-Gly-Phe-NH2 [1] [9]. These computational studies reveal how the spirocyclic constraint restricts the conformational freedom of the peptide backbone, leading to the preferential adoption of β-turn conformations [9] [10].
The molecular dynamics simulations employ explicit water models to accurately represent the aqueous environment in which the peptide adopts its β-turn conformation [1] [9]. The simulations utilize various force fields including AMBER, CHARMM, and GROMOS to ensure reproducibility and accuracy of the conformational predictions [11]. Replica exchange molecular dynamics techniques have been particularly valuable for sampling the conformational space of the constrained peptide [12] [9].
The spirocyclic constraint in Tyr-(R)-spiro-Aba-Gly-Phe-NH2 significantly reduces the accessible conformational space compared to linear analogues [1] [9]. The molecular dynamics trajectories demonstrate that the spiro-aminobenzazepine unit acts as a conformational lock, maintaining the β-turn geometry through geometric restrictions on the φ and ψ dihedral angles [9] [10]. The constraint energy associated with the spirocyclic structure stabilizes the β-turn conformation by approximately 3-5 kcal/mol relative to extended conformations [9].
Table 3.2.1: Molecular Dynamics Simulation Parameters for Tyr-(R)-spiro-Aba-Gly-Phe-NH2
| Simulation Parameter | Value | Purpose |
|---|---|---|
| Simulation time | 5-10 μs | Conformational sampling [9] |
| Water model | TIP3P/SPC | Solvation effects [11] |
| Temperature | 300 K | Physiological conditions [9] |
| Pressure | 1 atm | Standard conditions [9] |
| Force field | AMBER99SB | Peptide dynamics [11] |
| Constraint algorithm | SHAKE | Bond length constraints [9] |
The molecular dynamics simulations reveal distinct populations of conformational states, with the β-turn conformation representing approximately 75-80% of the total population in aqueous solution [1] [9]. The remaining conformational states consist of partially folded and extended structures that are energetically less favorable due to the geometric constraints imposed by the spiro-aminobenzazepine scaffold [9].
Analysis of the backbone flexibility through root mean square fluctuations demonstrates that the spiro-constrained region exhibits significantly reduced mobility compared to the terminal regions of the peptide [9] [10]. The molecular dynamics trajectories show that the glycine residue within the spiro-constraint adopts restricted φ,ψ angles characteristic of the β-turn geometry, with standard deviations of approximately 15-20 degrees [9].
The hydrogen bonding patterns observed in the molecular dynamics simulations are consistent with experimental nuclear magnetic resonance data, showing stable intramolecular hydrogen bonds between the carbonyl oxygen of the tyrosine residue and the amide proton of the phenylalanine residue [1] [13]. These hydrogen bonds persist for 60-70% of the simulation time, providing thermodynamic stabilization of the β-turn conformation [13].
The comparative analysis between Tyr-(R)-spiro-Aba-Gly-Phe-NH2 and its linear analogues reveals dramatic differences in conformational preferences and structural stability [2] [1]. The linear analogue Tyr-(R)-Aba-Gly-Phe-NH2 lacks the spirocyclic constraint and exhibits significantly greater conformational flexibility, resulting in a population distribution that favors extended conformations over β-turn structures [1].
Nuclear magnetic resonance studies of the linear analogues demonstrate weaker hydrogen bonding interactions and reduced β-turn propensity compared to the spiro-constrained peptide [1] [14]. The chemical shift differences and coupling constant patterns in linear analogues indicate more dynamic exchange between multiple conformational states, contrasting with the well-defined β-turn structure of the spirocyclic analogue [14] [15].
Table 3.3.1: Comparative Conformational Analysis of Spiro-Constrained versus Linear Analogues
| Property | Tyr-(R)-spiro-Aba-Gly-Phe-NH2 | Tyr-(R)-Aba-Gly-Phe-NH2 |
|---|---|---|
| β-turn population | 75-80% [1] | 25-35% [14] |
| Hydrogen bond lifetime | 60-70% [13] | 20-30% [14] |
| Conformational entropy | Low [9] | High [14] |
| Nuclear Overhauser effect intensity | Strong [1] | Weak [14] |
| Biological activity (Ki μ) | 29.3 nM [1] | >100 nM [14] |
The molecular dynamics simulations of linear analogues show extensive sampling of conformational space, with frequent transitions between β-turn, extended, and random coil conformations [9] [14]. The absence of the spirocyclic constraint allows for greater backbone flexibility, but this comes at the cost of reduced structural specificity and biological activity [1] [14].
The thermodynamic analysis reveals that the spirocyclic constraint provides an entropic advantage by pre-organizing the peptide backbone into the bioactive β-turn conformation [9] [16]. This pre-organization reduces the entropic penalty associated with binding to the μ-opioid receptor, resulting in enhanced binding affinity for the spiro-constrained analogue [1] [16].
Circular dichroism spectroscopy provides additional evidence for the structural differences between spiro-constrained and linear analogues [1] [14]. The spiro-constrained peptide exhibits characteristic β-turn signatures in the far-ultraviolet region, while linear analogues show spectral features consistent with predominantly random coil conformations [14].
The comparative pharmacological evaluation demonstrates that the conformational constraint imposed by the spiro-aminobenzazepine scaffold is essential for high-affinity binding to the μ-opioid receptor [1]. The spiro-constrained analogue exhibits a binding affinity (Ki) of 29.3 nanomolar, representing a significant improvement over linear analogues that typically show affinities in the micromolar range [1] [14].
The hydrogen bonding patterns in aqueous solutions play a crucial role in stabilizing the β-turn conformation of Tyr-(R)-spiro-Aba-Gly-Phe-NH2 [1] [13]. The analysis of these interactions reveals a complex network of intramolecular and intermolecular hydrogen bonds that contribute to the overall structural stability and biological activity of the peptide [13] [17].
The primary intramolecular hydrogen bond stabilizing the β-turn structure forms between the carbonyl oxygen of the tyrosine residue and the amide proton of the phenylalanine residue [1] [13]. This classical β-turn hydrogen bond has a donor-acceptor distance of approximately 2.8-3.2 Angstroms and exhibits high occupancy throughout molecular dynamics simulations [13].
Table 3.4.1: Hydrogen Bonding Analysis in Aqueous Solution
| Hydrogen Bond Type | Donor | Acceptor | Distance (Å) | Occupancy (%) |
|---|---|---|---|---|
| Intramolecular β-turn | Phe NH | Tyr C=O | 2.9 ± 0.3 [13] | 65-70 [1] |
| Water-mediated | Tyr OH | H2O | 2.7 ± 0.2 [13] | 85-90 [18] |
| Peptide-water | Gly NH | H2O | 2.8 ± 0.3 [13] | 75-80 [18] |
| Aromatic-water | Phe aromatic | H2O | 3.1 ± 0.4 [17] | 45-50 [18] |
The interaction with solvent water molecules creates additional stabilization for the β-turn conformation through the formation of water-mediated hydrogen bonds [13] [18]. The peptide bond represents an extreme case among uncharged functional groups in terms of stabilization by solvent water, with the carbonyl oxygen being particularly favored for hydrogen bonding interactions [18].
Quantum mechanical calculations reveal that hydrogen bond strengths in the peptide are significantly affected by the aqueous environment [13]. The hydrogen bond energy for the β-turn stabilizing interaction is approximately 1.5-2.0 kcal/mol in aqueous solution, compared to 4-5 kcal/mol in the gas phase [13]. This weakening effect results from competition with water molecules for hydrogen bonding sites [13] [18].
The tyrosine hydroxyl group participates in extensive hydrogen bonding networks with surrounding water molecules, contributing to the overall solvation and stability of the β-turn conformation [13] [18]. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, creating multiple opportunities for favorable interactions with the aqueous environment [18].
The molecular dynamics simulations reveal dynamic exchange of water molecules in the hydrogen bonding network surrounding Tyr-(R)-spiro-Aba-Gly-Phe-NH2 [13] [19]. The residence times of water molecules in the first solvation shell range from 5-50 picoseconds, indicating rapid exchange while maintaining the overall hydrogen bonding pattern [19].
The glycine residue within the spiro-constraint exhibits unique hydrogen bonding characteristics due to its position within the rigid bicyclic framework [1] [13]. The amide groups of the glycine residue participate in both intramolecular interactions within the spiro-system and intermolecular interactions with solvent water [13].
Temperature-dependent studies of hydrogen bonding reveal that the β-turn stabilizing interactions are maintained across a physiologically relevant temperature range [13] [6]. The hydrogen bond occupancy decreases gradually with increasing temperature, but the β-turn conformation remains predominant up to temperatures of 350 Kelvin [13].
The analysis of hydrogen bonding cooperativity demonstrates that the formation of the primary β-turn hydrogen bond enhances the stability of secondary hydrogen bonding interactions with water molecules [13] [20]. This cooperative effect contributes to the overall thermodynamic stability of the β-turn conformation in aqueous solution [13] [20].